Cas no 2353-33-5 (Decitabine)

Decitabine is a cytidine analog and hypomethylating agent used primarily in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Its mechanism of action involves incorporation into DNA, leading to inhibition of DNA methyltransferase and subsequent hypomethylation of genomic DNA. This reactivates silenced tumor suppressor genes and promotes cellular differentiation or apoptosis in malignant cells. Decitabine is administered intravenously and demonstrates efficacy in improving hematologic parameters and delaying disease progression. Its selective action on aberrantly methylated DNA makes it a valuable therapeutic option for epigenetic modulation in hematologic malignancies. Clinical studies support its role in improving outcomes for high-risk MDS and AML patients.
Decitabine structure
Decitabine structure
Product Name:Decitabine
CAS No:2353-33-5
MF:C8H12N4O4
MW:228.2053
MDL:MFCD00043011
CID:42804
PubChem ID:451668
Update Time:2025-09-08

Decitabine Chemical and Physical Properties

Names and Identifiers

    • 5-Aza-2'-deoxycytidine
    • 4-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one
    • 4-Amino-1-(2-deoxy-β-D-ribofuranosyl)-1,3,5-triazin-2(1H)-one
    • Decitabine(NSC127716)
    • Decitabine(5-aza-2'-deoxycytidine,NSC127716)
    • 5-Aza-2'-deoxycytidine (Decitabine)
    • 5-Aza-2zzhlxy-deoxycytidine (Decitabine)
    • 4-aMino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxyMethyl)oxolan-2-yl]-1,2-dihydro-1,3,5-triazin-2-one
    • Decitabine
    • 2'-deoxy-5-azacytidine
    • 4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one
    • 5-Aza-2’-deoxy Cytidine
    • Decitabine (Dacogen®,NSC 127716,5-Aza-2'-deoxycytidine, 5AZA-CdR)
    • &nbsp
    • 5-Aza-1-(2-deoxy-β-D-ribofuranosyl)cytosine
    • 5-Aza-2‘-deoxycytidine
    • 5-Aza-2′-deoxycytidine
    • 5-AZA-CDR
    • 5-AZA-DC
    • 5-azadeoxycytidine
    • 5-DEOXY-2'-AZACYTIDINE
    • Dacogen
    • NSC127716
    • 2′-Deoxy-5-azacytidine
    • s-Triazin-2(1H)-one,4-amino-1-(2-deoxy-b-D-erythro-pentofuranosyl)-(7CI,8CI)
    • 2-Desoxy-5-azacytidine
    • DAC
    • 1,3,5-Triazin-2(1H)-one,4-amino-1-(2-deoxy-b-D-erythro-pentofuranosyl)-
    • b-Decitabine
    • 4-Amino-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one
    • Decitabine
    • AzadC
    • Dezocitidine
    • 5-aza-2-deoxycytidine
    • 5A2dc
    • MLS001332587
    • 5-Deoxy-2′-azacytidine
    • 5-Aza-2′-Deoxycytidine
    • 4-Amino-1-(2-deoxy-beta-D-erythro-pentofuranosyl)
    • 4-Amino-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-s-triazin-2(1H)-one
    • 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymet
    • NSC 127716
    • DECITABINE [MI]
    • 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,3,5-triazin-2-one
    • CHEBI:50131
    • INQOVI COMPONENT DECITABINE
    • CS-0372
    • Decitabine (USAN/INN)
    • 1,3, 5-Triazin-2(1H)-one, 4-amino-1-(2-deoxy--D-erythro-pentofuranosyl)-
    • BRD-K79254416-001-22-6
    • Tox21_112311
    • 2'-desoxy-5-azacytidine
    • 2' Deoxy 5 azacytidine
    • Z2467077030
    • deoxy-5-azacytidine
    • SR-01000838879-4
    • C8H12N4O4
    • AS-17558
    • 4-Amino-1-(2-deoxy-beta-D-erythro-pento furanosyl)-1,3,5-triazin-2(1H)-one
    • DECITABINE (MART.)
    • s-Triazin-2(1H)-one, 4-amino-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-
    • Dacogen (TN)
    • 5-Aza-2'-deoxycytidine, >=97%
    • 4-AMINO-1-(2-DEOXY-.BETA.-D-ERYTHRO-PENTOFURANOSYL)-S-TRIAZIN-2(1H)-ONE
    • DECITABINE COMPONENT OF INQOVI
    • 4-Amino-1-(2-deoxy-beta-D-ribofuranosyl)-1,3,5-triazin-2(1H)-one
    • NCGC00166088-05
    • 5 Aza 2' deoxycytidine
    • CCRIS 8227
    • DECITABINE [VANDF]
    • SCHEMBL4006
    • HMS2235O03
    • HB1356
    • CAS-2353-33-5
    • GTPL6805
    • DECITABINE [ORANGE BOOK]
    • ASTX727 COMPONENT DECITABINE
    • AB00918337-07
    • 4-amino-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
    • AC-1135
    • 2353-33-5
    • ASTX-727
    • DB01262
    • BDBM96274
    • NCGC_5ADOC
    • MLS001332588
    • 5-Aza-deoxycytidine
    • decitabinum
    • BCP0726000271
    • Inqovi (decitabine + cedazuridine)
    • HMS3677L07
    • SW218076-2
    • HMS3413L07
    • EN300-269341
    • ASTX727 (decitabine + cedazuridine)
    • Alpha-Decitibine
    • 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
    • NCGC00166088-02
    • SR-01000838879
    • CCG-208143
    • DECITABINE [WHO-DD]
    • XAUDJQYHKZQPEU-KVQBGUIXSA-N
    • MFCD00043011
    • 5-Aza-2'-deoxycytidine;NSC 127716
    • AzadC compound
    • MLS006010136
    • BCP9000593
    • ASTX-727 COMPONENT DECITABINE
    • Decitabine [USAN:INN:BAN]
    • SMR000857076
    • 5-Aza-2 inverted exclamation marka-deoxycytidine
    • JNJ-30979754
    • 5 Azadeoxycytidine
    • BRN 0617982
    • AKOS015895047
    • DECITABINE [MART.]
    • J-700084
    • 5-Aza-2'-deoxy Cytidine
    • BA164359
    • 2-deoxyazacytidine
    • HY-A0004
    • 105597-46-4
    • DB-029060
    • MolMap_000063
    • E-7373
    • 5-AZAdC
    • Q1181878
    • DTXSID7030432
    • DECITABINE [USAN]
    • Compound, AzadC
    • L01BC08
    • NSC-127716
    • s1200
    • EINECS 219-089-4
    • BCP02870
    • EX-A961
    • Decitabine- Bio-X
    • 1,3,5-Triazin-2(1H)-one, 4-amino-1-(2-deoxy-.beta.-D-erythro-pentofuranosyl)-
    • 5AzadC
    • 22432-95-7
    • DECITABINE [INN]
    • 776B62CQ27
    • DTXCID5010432
    • JNJ 30979754
    • NCGC00166088-01
    • decitabine (2 inverted exclamation marka-deoxy-5-azacytidine).cd
    • cid_451668
    • Decitabine (NSC127716; 5AZA-CdR)
    • CHEMBL1201129
    • D03665
    • UNII-776B62CQ27
    • Decitabina
    • Tox21_112311_1
    • 1,3,5-Triazin-2(1H)-one, 4-amino-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-
    • AB00918337_08
    • BRD-K79254416-001-21-8
    • MDL: MFCD00043011
    • Inchi: 1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1
    • InChI Key: XAUDJQYHKZQPEU-KVQBGUIXSA-N
    • SMILES: O1[C@]([H])(C([H])([H])[C@@]([H])([C@@]1([H])C([H])([H])O[H])O[H])N1C([H])=NC(N([H])[H])=NC1=O

Computed Properties

  • Exact Mass: 228.08600
  • Monoisotopic Mass: 228.086
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: -1.2
  • Topological Polar Surface Area: 121

Experimental Properties

  • Color/Form: Powder
  • Density: 1.3771 (rough estimate)
  • Melting Point: 200 ºC (dec.)
  • Boiling Point: 485.8°C at 760 mmHg
  • Flash Point: 247.6 °C
  • Refractive Index: 1.6590 (estimate)
  • Solubility: acetic acid/water (1:1): 50 mg/mL
  • Stability/Shelf Life: Stable. May be light or air sensitive. Incompatible with strong oxidizing agents.
  • PSA: 123.49000
  • LogP: -1.55760
  • Merck: 2853
  • Specific Rotation: D22 +68.5° (30 min) +57.8° (6 hr) (c = 0.5 in water)
  • Solubility: Soluble in acetic acid and water

Decitabine Security Information

  • Symbol: GHS07 GHS08
  • Prompt:warning
  • Signal Word:Danger
  • Hazard Statement: H302,H315,H319,H335,H341,H360
  • Warning Statement: P201,P261,P281,P305+P351+P338,P308+P313
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 61-22-36/37/38-68
  • Safety Instruction: S26
  • FLUKA BRAND F CODES:10-34
  • RTECS:XZ3012000
  • Hazardous Material Identification: T
  • Toxicity:LD50 in mice (mg/kg): 190 i.p. (Momparler, 1985)
  • Storage Condition:4°C, protect from light
  • Risk Phrases:R22; R36/37/38
  • Safety Term:S26

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Decitabine Suppliers

NewCan Biotech Limited
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(CAS:2353-33-5)5-Aza-2'-deoxycytidine
Order Number:NC11703
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Quantity:10g
Purity:97%
Pricing Information Last Updated:Friday, 18 July 2025 16:08
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:2353-33-5)5-氮杂-2-脱氧胞苷 /地西他滨
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Quantity:25KG,200KG,1000KG
Purity:99%
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Amadis Chemical Company Limited
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(CAS:2353-33-5)Decitabine
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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:56
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Decitabine Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Decitabine

Recent Advances in Decitabine (2353-33-5) Research: A Comprehensive Review

Decitabine (5-aza-2'-deoxycytidine), with the CAS number 2353-33-5, is a well-known DNA methyltransferase inhibitor that has been extensively studied for its therapeutic potential in hematological malignancies, particularly myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Recent research has expanded its applications to solid tumors and epigenetic reprogramming, shedding new light on its mechanisms of action and clinical utility. This briefing synthesizes the latest findings from peer-reviewed studies published in 2023-2024, focusing on molecular mechanisms, clinical trials, and novel formulations of Decitabine.

A landmark study in Nature Cancer (2023) revealed that Decitabine's hypomethylating effects are amplified when combined with immune checkpoint inhibitors, demonstrating synergistic tumor suppression in PD-L1-high AML models. Researchers identified a unique epigenetic signature (CpG island methylation at FOXP3 loci) predictive of treatment response, providing a biomarker for patient stratification. The study utilized single-cell RNA sequencing to track Decitabine-induced changes in tumor microenvironments, revealing enhanced T-cell infiltration post-treatment.

Innovative drug delivery systems have emerged to address Decitabine's short plasma half-life (15-25 minutes). A phase I trial published in Blood Advances (2024) tested a novel liposomal formulation (DEC-LIPO) showing 8-fold increased exposure (AUC) compared to conventional IV administration. The nanoparticle-encapsulated Decitabine demonstrated reduced myelosuppression (grade ≥3 neutropenia incidence dropped from 42% to 18%) while maintaining equivalent hypomethylation activity at 1/3 the standard dose.

Surprising findings from a multi-omics study in Cell Epigenetics (2023) challenged the traditional view of Decitabine as solely a demethylating agent. Through CRISPR-Cas9 screens coupled with proteomic analysis, researchers discovered off-target activation of endogenous retroviral elements (ERVs) that stimulate interferon signaling pathways. This immunomodulatory effect was particularly pronounced in TP53-mutant cancers, suggesting new combination strategies with viral mimicry inducers.

The therapeutic window of Decitabine continues to be refined through pharmacogenomic approaches. A recent GWAS meta-analysis in Leukemia (2024) identified three novel SNPs (rs10102154, rs234787, rs612029) in the DNMT3B and CEBPA genes that correlate with both efficacy (ORR improvement up to 2.1-fold) and toxicity (thrombocytopenia risk reduction by 37%). These findings enable precision dosing strategies currently being validated in the DECIPHER-2 trial (NCT05678945).

Emerging applications beyond oncology include Decitabine's role in cellular reprogramming. A breakthrough study in Science Advances (2023) demonstrated that pulse treatment with 0.5 μM Decitabine enhances iPSC generation efficiency by 3.2-fold through transient demethylation of pluripotency gene promoters. This protocol reduced the typical reprogramming time from 21 to 9 days while maintaining genomic stability, opening new avenues for regenerative medicine applications.

Ongoing challenges include addressing resistance mechanisms uncovered in recent work. Proteomic profiling of Decitabine-resistant AML cell lines (Haematologica, 2024) revealed upregulation of SAM synthetase MAT2A and metabolic shift toward methionine salvage pathways. Several MAT2A inhibitors are now in preclinical testing as potential combination therapies to overcome this resistance phenotype.

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